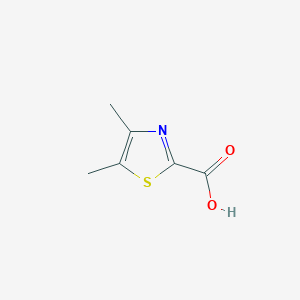

4,5-Dimethylthiazole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4,5-dimethyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3-4(2)10-5(7-3)6(8)9/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWKPMXHMDXUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615198 | |

| Record name | 4,5-Dimethyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79312-41-7 | |

| Record name | 4,5-Dimethyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethylthiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylthiazole-2-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring substituted with two methyl groups and a carboxylic acid group. The thiazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, imparting a diverse range of pharmacological activities. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in the fields of medicinal chemistry and drug development.

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a five-membered thiazole ring with methyl groups at positions 4 and 5, and a carboxylic acid group at position 2.

Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 4,5-Dimethyl-1,3-thiazole-2-carboxylic acid |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol [1] |

| CAS Number | 79312-41-7[1] |

| SMILES | CC1=C(C(=O)O)N=C(S1)C |

| InChI | InChI=1S/C6H7NO2S/c1-3-4(5(8)9)10-6(2)7-3/h1-2H3,(H,8,9) |

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Purity | 95% | [1] |

| Physical State | Solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol | |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound. Below are the expected spectroscopic signatures based on the analysis of its functional groups and related structures.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the two methyl groups and the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of the thiazole ring.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (at C4) | ~2.3-2.5 | Singlet |

| CH₃ (at C5) | ~2.2-2.4 | Singlet |

| COOH | >10 | Broad Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carboxyl carbon and the carbons of the thiazole ring are expected to resonate at characteristic downfield shifts.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~160-170 |

| C2 (Thiazole) | ~160-165 |

| C4 (Thiazole) | ~145-150 |

| C5 (Thiazole) | ~125-130 |

| CH₃ (at C4) | ~15-20 |

| CH₃ (at C5) | ~10-15 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid group and the thiazole ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, Sharp |

| C=N (Thiazole) | ~1600 | Medium |

| C-S (Thiazole) | 600-800 | Medium to Weak |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

| Fragment | Expected m/z | Description |

| [C₆H₇NO₂S]⁺ | 157 | Molecular Ion |

| [M - COOH]⁺ | 112 | Loss of the carboxylic acid group |

| [M - H₂O]⁺ | 139 | Loss of water |

Synthesis of this compound

A common synthetic route to thiazole-2-carboxylic acids involves the Hantzsch thiazole synthesis followed by functional group manipulation or direct carboxylation. A plausible synthetic workflow for this compound is outlined below.

Figure 1: A potential synthetic workflow for this compound.

Experimental Protocol: Synthesis via Hantzsch Condensation and Hydrolysis

This protocol describes a general method that can be adapted for the synthesis of this compound.

Step 1: Synthesis of Ethyl 4,5-dimethylthiazole-2-carboxylate

-

To a solution of thiooxamide in a suitable solvent such as ethanol, add 3-chloro-2-butanone.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization reaction.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by column chromatography on silica gel, to yield ethyl 4,5-dimethylthiazole-2-carboxylate.

Step 2: Hydrolysis to this compound

-

The purified ethyl 4,5-dimethylthiazole-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide.

-

The mixture is heated under reflux for several hours to ensure complete hydrolysis of the ester.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Biological Activity and Applications in Drug Development

Thiazole-containing compounds are known to exhibit a wide range of biological activities. While specific data for this compound is limited in publicly available literature, its structural motifs suggest potential for various therapeutic applications.

Potential Pharmacological Activities:

-

Antimicrobial Activity: The thiazole ring is a key component of many antimicrobial agents. It is plausible that this compound and its derivatives could exhibit activity against various bacterial and fungal strains.

-

Anticancer Activity: Numerous thiazole derivatives have been investigated as potential anticancer agents, often targeting specific enzymes or signaling pathways involved in cancer cell proliferation.

-

Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group in the active site of various enzymes. For instance, related thiazole carboxylic acids have been explored as inhibitors of metallo-β-lactamases.

Logical Relationship for Drug Discovery Application:

Figure 2: Logical workflow for the utilization of this compound in drug discovery.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the known biological importance of the thiazole scaffold make it an attractive starting point for medicinal chemistry campaigns. Further research is warranted to fully elucidate its biological activity profile and to explore the therapeutic potential of its derivatives. This technical guide provides a foundational understanding of its chemical and physical properties to aid researchers in their future investigations.

References

An In-depth Technical Guide to the Synthesis of 4,5-Dimethylthiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 4,5-dimethylthiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections outline three core synthesis strategies, complete with experimental protocols, quantitative data, and process visualizations to facilitate laboratory application.

Pathway 1: Hantzsch Thiazole Synthesis Followed by Hydrolysis

This is a direct and efficient two-step method for the synthesis of this compound. The initial step involves the classic Hantzsch thiazole synthesis, where 3-bromo-2-butanone is reacted with ethyl thiooxamate to form the ethyl ester of the target molecule. The subsequent step is the hydrolysis of this ester to yield the final carboxylic acid.

Quantitative Data

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromo-2-butanone, Ethyl thiooxamate | Ethanol | Reflux | 4-6 | 75-85 |

| 2 | Ethyl 4,5-dimethylthiazole-2-carboxylate | Sodium Hydroxide, Water/Ethanol | Reflux | 2-4 | >95 |

Experimental Protocols

Step 1: Synthesis of Ethyl 4,5-dimethylthiazole-2-carboxylate

-

To a solution of ethyl thiooxamate (1.1 equivalents) in absolute ethanol, add 3-bromo-2-butanone (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 4,5-dimethylthiazole-2-carboxylate, which can be purified by column chromatography.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 4,5-dimethylthiazole-2-carboxylate from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 3-4 with dilute hydrochloric acid, which will cause the carboxylic acid to precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Caption: Hantzsch synthesis and subsequent hydrolysis pathway.

Pathway 2: Synthesis via Sandmeyer Reaction of 2-Amino-4,5-dimethylthiazole

This three-step pathway begins with the synthesis of 2-amino-4,5-dimethylthiazole, which is then converted to the corresponding 2-cyano derivative via a Sandmeyer reaction. The final step involves the hydrolysis of the nitrile to the carboxylic acid.

Quantitative Data

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromo-2-butanone, Thiourea | Ethanol | Reflux | 2-3 | 80-90 |

| 2 | 2-Amino-4,5-dimethylthiazole | NaNO₂, HCl, CuCN | 0-5 then 60-70 | 1-2 | 60-70 |

| 3 | 2-Cyano-4,5-dimethylthiazole | H₂SO₄, Water | Reflux | 4-6 | >90 |

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,5-dimethylthiazole

-

Follow the Hantzsch synthesis protocol as described in Pathway 1, Step 1, but using thiourea instead of ethyl thiooxamate.

-

The product, 2-amino-4,5-dimethylthiazole, will precipitate upon neutralization of the reaction mixture with a base like sodium carbonate.

Step 2: Sandmeyer Reaction to 2-Cyano-4,5-dimethylthiazole

-

Dissolve 2-amino-4,5-dimethylthiazole in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution.

-

After the addition is complete, warm the mixture to 60-70 °C for 1-2 hours.

-

Cool the mixture and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry, and concentrate to obtain 2-cyano-4,5-dimethylthiazole.

Step 3: Hydrolysis to this compound

-

Heat the 2-cyano-4,5-dimethylthiazole with a mixture of concentrated sulfuric acid and water under reflux for 4-6 hours.

-

Cool the reaction mixture and pour it onto ice.

-

Adjust the pH with a base to precipitate the carboxylic acid.

-

Filter, wash with cold water, and dry the product.

Visualizations

Caption: Synthesis via Sandmeyer reaction of 2-aminothiazole.

Pathway 3: Direct Carboxylation via Lithiation

This pathway offers a more direct route from a pre-existing 4,5-dimethylthiazole ring. It involves the deprotonation at the C2 position using a strong base, followed by quenching with carbon dioxide to introduce the carboxylic acid group.

Quantitative Data

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4,5-Dimethylthiazole | n-Butyllithium, THF | -78 | 1-2 | 70-80 |

| 2 | 2-Lithio-4,5-dimethylthiazole | Carbon Dioxide (solid) | -78 to RT | 1 | >90 |

Experimental Protocols

Step 1: Lithiation of 4,5-Dimethylthiazole

-

Dissolve 4,5-dimethylthiazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

Step 2: Carboxylation

-

While maintaining the temperature at -78 °C, add an excess of crushed solid carbon dioxide (dry ice) to the reaction mixture in small portions.

-

Allow the mixture to warm to room temperature slowly.

-

Quench the reaction by adding water.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the product, wash with cold water, and dry.

Visualizations

An In-depth Technical Guide on the Solubility of 4,5-Dimethylthiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for its determination, and a general workflow for assessing the solubility of 4,5-dimethylthiazole-2-carboxylic acid. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes information on the solubility of structurally similar molecules to provide reasonable estimations.

Introduction to this compound

This compound is a heterocyclic organic compound with a molecular formula of C₆H₇NO₂S. Its structure, featuring a thiazole ring substituted with two methyl groups and a carboxylic acid group, makes it a molecule of interest in medicinal chemistry and drug development. Understanding its solubility is a critical first step in assessing its potential for various applications, including as a building block for more complex molecules or as a therapeutic agent itself.

Solubility Data

Based on these observations, the following table provides an estimated solubility profile for this compound. It is crucial to note that these are qualitative estimations and should be confirmed by experimental determination.

| Solvent | Dielectric Constant (approx.) | Estimated Solubility | Rationale |

| Water | 80.1 | Low | The presence of the non-polar dimethylthiazole ring likely limits solubility despite the polar carboxylic acid group. Similar thiazole carboxylic acids are slightly soluble in water. |

| Methanol | 32.7 | Soluble | The polarity of methanol and its ability to hydrogen bond with the carboxylic acid group suggest good solubility. |

| Ethanol | 24.5 | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding, indicating probable solubility. |

| Acetone | 20.7 | Soluble | As a polar aprotic solvent, acetone should be capable of dissolving the compound. |

| Dichloromethane (DCM) | 9.1 | Moderately Soluble | The moderate polarity of DCM suggests it may be a suitable solvent. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | DMSO is a strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| Diethyl Ether | 4.3 | Sparingly Soluble | The low polarity of diethyl ether may limit the solubility of the polar carboxylic acid. |

| Hexane | 1.9 | Insoluble | As a non-polar solvent, hexane is unlikely to dissolve the polar this compound. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Equilibrium Solubility Determination via the Shake-Flask Method

This is the gold standard method for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Vials: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a time-course experiment initially to determine the time required to reach a stable concentration.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a chemically inert syringe filter into a clean vial.

-

Dilution: If necessary, dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Concentration Measurement by UV-Vis Spectrophotometry

Principle: This method is applicable if this compound exhibits absorbance in the UV-Vis range and the solvent is transparent in that region. The absorbance of the solution is directly proportional to the concentration of the solute, as described by the Beer-Lambert law.

Procedure:

-

Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

Measurement of Sample Absorbance: Measure the absorbance of the (diluted) saturated solution obtained from the shake-flask method at the same λmax.

-

Calculation of Solubility: Use the equation of the linear regression from the calibration curve to calculate the concentration of this compound in the sample. Account for any dilution factors to determine the final solubility in the original saturated solution.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by UV-Vis analysis.

Conclusion

While specific quantitative solubility data for this compound is not widely documented, this guide provides a framework for researchers to estimate its solubility and, more importantly, to experimentally determine it with high accuracy. The provided experimental protocols for the shake-flask method and UV-Vis spectrophotometry are robust and widely accepted in the scientific community. Accurate determination of solubility is a cornerstone of early-stage drug development and chemical research, and the methodologies outlined here will enable professionals to obtain this critical data for this compound and other compounds of interest.

Spectroscopic and Structural Elucidation of 4,5-Dimethylthiazole-2-carboxylic Acid: A Technical Guide

Introduction

4,5-Dimethylthiazole-2-carboxylic acid is a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Its structural framework, featuring a substituted thiazole ring, is a key component in various biologically active molecules. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, offering a foundational reference for its identification and characterization. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic values based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic values for this compound. These predictions are based on the analysis of its chemical structure and by drawing comparisons with data from structurally analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit three distinct signals. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.[1] The two methyl groups attached to the thiazole ring are in different chemical environments and are therefore expected to have slightly different chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 12.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~2.4 | Singlet | 3H | C4-Methyl (-CH₃) |

| ~2.6 | Singlet | 3H | C5-Methyl (-CH₃) |

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration due to hydrogen bonding.[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.[2] The quaternary carbons of the thiazole ring will have characteristic shifts, influenced by the nitrogen and sulfur heteroatoms.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~162 | Carboxylic Acid Carbonyl (C=O) |

| ~160 | Thiazole Ring Carbon (C2) |

| ~148 | Thiazole Ring Carbon (C5) |

| ~128 | Thiazole Ring Carbon (C4) |

| ~15 | C5-Methyl Carbon (-CH₃) |

| ~12 | C4-Methyl Carbon (-CH₃) |

IR (Infrared) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands for the carboxylic acid functional group. A very broad O-H stretching band is expected from approximately 3300 to 2500 cm⁻¹.[4] A strong carbonyl (C=O) stretching vibration should appear around 1700 cm⁻¹.[2]

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |

| ~2950 | C-H stretch | Methyl Groups |

| ~1710 | C=O stretch (strong) | Carboxylic Acid |

| ~1600 | C=N stretch | Thiazole Ring |

| ~1450 | C-H bend | Methyl Groups |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~920 | O-H bend (broad) | Carboxylic Acid |

Mass Spectrometry (MS)

In mass spectrometry, particularly with electrospray ionization (ESI), this compound (Molecular Weight: 157.19 g/mol ) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 158.2 in positive ion mode, or the deprotonated molecule [M-H]⁻ at m/z 156.2 in negative ion mode. A common fragmentation pattern for carboxylic acids is the loss of CO₂ (44 Da).[5]

Table 4: Predicted Mass Spectrometry Data (ESI)

| m/z | Ion Assignment |

| ~158.2 | [M+H]⁺ (Protonated Molecule) |

| ~156.2 | [M-H]⁻ (Deprotonated Molecule) |

| ~114.2 | [M+H - CO₂]⁺ (Loss of Carbon Dioxide) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition : Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest method.

-

KBr Pellet : Mix 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition : Record a background spectrum first. Then, place the sample in the beam path and record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation : Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition : Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.

-

Fragmentation Analysis (MS/MS) : To confirm the structure, perform tandem mass spectrometry (MS/MS) on the parent ion to observe characteristic fragment ions.

Logical Workflow Visualization

The synthesis of thiazole-2-carboxylic acids can often be achieved through the hydrolysis of the corresponding ester, which itself can be synthesized via several established methods. A generalized workflow for the preparation and analysis of this compound is depicted below.

Caption: Synthesis and Analysis Workflow.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The tabulated data for ¹H NMR, ¹³C NMR, IR, and MS, along with the generalized experimental protocols, offer a valuable resource for researchers working with this compound. The provided workflow diagram further illustrates the logical steps involved in its synthesis and characterization. This information is intended to facilitate the unambiguous identification and further investigation of this compound in various scientific applications.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 4,5-Dimethylthiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 4,5-Dimethylthiazole-2-carboxylic acid. Due to the absence of publicly available experimental spectral data for this specific compound, this guide is based on established principles of nuclear magnetic resonance spectroscopy and data from analogous chemical structures. The information presented herein is intended to support researchers in the identification and characterization of this and related heterocyclic compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals. The chemical shifts (δ) are predicted based on the electronic environment of the protons in the molecule. The thiazole ring is an aromatic heterocycle, and the substituents—two methyl groups and a carboxylic acid group—will influence the precise location of the proton signals.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~10-13 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| 2 | ~2.4 - 2.6 | Singlet | 3H | Methyl protons at C4 (-CH₃) |

| 3 | ~2.2 - 2.4 | Singlet | 3H | Methyl protons at C5 (-CH₃) |

Note: The predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at δ 0.00 ppm. The exact chemical shifts can vary depending on the solvent and concentration used.

Interpretation of Predicted Data:

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm.[1] This significant downfield shift is due to the strong deshielding effect of the adjacent electronegative oxygen atoms and its acidic nature. The signal is often broad due to hydrogen bonding and chemical exchange with residual water in the NMR solvent.

-

Methyl Protons (-CH₃): The two methyl groups at positions 4 and 5 of the thiazole ring are chemically non-equivalent and are therefore expected to give rise to two separate singlet signals. Their predicted chemical shifts are in the range of 2.2 to 2.6 ppm. These signals appear as singlets because there are no adjacent protons to cause spin-spin coupling. The slight difference in their chemical shifts arises from the different electronic environments of the C4 and C5 positions on the thiazole ring.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized, detailed methodology for acquiring a high-resolution ¹H NMR spectrum of a small organic compound like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid exchange of the carboxylic acid proton with the solvent. DMSO-d₆ is often a good choice for carboxylic acids as it can slow down the exchange of the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Instrument Setup and Data Acquisition:

-

The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a high degree of homogeneity, which is essential for obtaining sharp spectral lines.

-

Set the appropriate acquisition parameters, including:

-

Pulse sequence: A standard single-pulse experiment is typically sufficient.

-

Number of scans: Depending on the sample concentration, 16 to 64 scans are usually adequate to obtain a good signal-to-noise ratio.

-

Relaxation delay: A delay of 1-2 seconds between scans is generally sufficient for protons in small molecules.

-

Spectral width: A spectral width of approximately 15-20 ppm is appropriate to cover the expected range of chemical shifts.

-

-

Acquire the Free Induction Decay (FID) data.

3. Data Processing and Analysis:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the chemical shifts, multiplicities, and coupling constants (if any) to assign the signals to the specific protons in the molecule.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for obtaining and interpreting an NMR spectrum.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4,5-Dimethylthiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4,5-dimethylthiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines predicted spectral data, offers a comprehensive experimental protocol for data acquisition, and presents a structural diagram for clear atom-to-signal correlation.

Predicted ¹³C NMR Chemical Shift Data

Due to the limited availability of public experimental spectra for this compound, the following data is based on computational predictions from established NMR prediction software. These values provide a reliable estimate for the chemical shifts and are presented alongside typical literature ranges for similar chemical environments to offer a comparative context.

The predicted chemical shifts have been determined using advanced algorithms that consider the electronic environment of each carbon atom within the molecule. The table below summarizes the predicted ¹³C NMR chemical shifts for each carbon atom in this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Literature Range (ppm) |

| C2 | ~162.2 | 168.3 - 170.6 (for thiazole C2) |

| C4 | ~148.8 | 148.8 - 160.9 (for thiazole C4) |

| C5 | ~128.5 | 101.8 - 104.5 (for thiazole C5) |

| -COOH | ~162.2 | 165 - 185 (for carboxylic acids) |

| 4-CH₃ | ~14.8 | 10 - 20 (for methyl on an aromatic ring) |

| 5-CH₃ | ~11.6 | 10 - 20 (for methyl on an aromatic ring) |

Structural Representation and Carbon Numbering

To facilitate the correlation between the chemical shift data and the molecular structure, the following diagram illustrates the numbering of the carbon atoms in this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Analyte: Weigh approximately 20-50 mg of high-purity this compound.

-

Solvent: Select a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and its distinct solvent peak. Alternatively, deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD) can be tested. Use approximately 0.6-0.7 mL of the chosen solvent.

-

Procedure:

-

Dissolve the weighed sample in the deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be applied to aid dissolution.

-

Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

-

Cap the NMR tube securely.

-

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Nucleus: ¹³C

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Temperature: Conduct the experiment at a constant temperature, typically 298 K (25 °C).

-

Pulse Program: A 30° or 45° pulse angle is recommended to allow for a shorter relaxation delay.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons (C2, C4, C5, and -COOH) to fully relax and provide accurate integration, although quantitative analysis is not the primary goal of a standard ¹³C spectrum.

-

Number of Scans (ns): This will depend on the sample concentration and the spectrometer's sensitivity. A starting point of 1024 scans is reasonable, and this can be increased to improve the signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of approximately 200-250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shifts.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Peak Picking: Identify and label the chemical shift of each peak.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral analysis for obtaining the ¹³C NMR data of this compound.

Mass spectrometry of 4,5-Dimethylthiazole-2-carboxylic acid

An In-depth Technical Guide to the Mass Spectrometry of 4,5-Dimethylthiazole-2-carboxylic Acid

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its mass spectrometric behavior is essential for its accurate identification, structural characterization, and for investigations into its metabolic pathways. This technical guide provides a comprehensive overview of the predicted mass spectrometry of this compound, with a focus on its fragmentation pattern under electron ionization (EI). Additionally, a detailed experimental protocol for its analysis is proposed, along with expected quantitative data.

Predicted Fragmentation Pattern

While experimental mass spectra for this compound are not widely available in the public domain, its fragmentation pathway under electron ionization can be reliably predicted by drawing on established principles of mass spectrometry for thiazole derivatives and carboxylic acids.[1][2]

The molecular ion (M•+) of this compound (C₆H₇NO₂S) possesses a calculated molecular weight of 157.19 g/mol . Following electron ionization, the molecule is anticipated to undergo several characteristic fragmentation reactions.

The principal predicted fragmentation pathways include:

-

Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids involves the cleavage of the C-OH bond within the carboxyl group, which would yield a stable acylium ion (M-17) at a mass-to-charge ratio (m/z) of 140.

-

Loss of a Carboxyl Group (•COOH): Decarboxylation of the molecular ion, through the elimination of the entire carboxylic acid group, is expected to produce a 4,5-dimethylthiazole radical cation (M-45) at m/z 112.

-

Ring Fragmentation: Thiazole rings are known to undergo specific patterns of fragmentation.[1] A likely pathway involves the cleavage of the C2-S and C4-C5 bonds, which may be followed by subsequent rearrangements to yield smaller, stable fragments.

-

Loss of a Methyl Radical (•CH₃): The expulsion of one of the methyl groups from the thiazole ring is another plausible fragmentation, which would result in a fragment ion at m/z 142.

Predicted Major Fragment Ions

The table below summarizes the predicted major ions and their corresponding m/z values in the electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Formula | Predicted Fragmentation Pathway |

| 157 | [M]•+ | [C₆H₇NO₂S]•+ | Molecular Ion |

| 140 | [M - •OH]⁺ | [C₆H₆NOS]⁺ | Loss of hydroxyl radical |

| 112 | [M - •COOH]⁺ | [C₅H₇NS]•+ | Loss of carboxyl group |

| 97 | [C₄H₅NS]•+ | Ring fragmentation product | Cleavage of the thiazole ring |

| 71 | [C₃H₅N]•+ | Ring fragmentation product | Further fragmentation of the thiazole ring |

| 59 | [C₂H₃S]⁺ | Ring fragmentation product | Further fragmentation of the thiazole ring |

| 45 | [COOH]⁺ | [CHO₂]⁺ | Carboxyl cation |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a general procedure for the analysis of this compound utilizing a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization source. The acidic nature of the carboxyl group may lead to peak tailing and potential thermal degradation; therefore, derivatization (e.g., methylation to form the corresponding methyl ester) is recommended to enhance chromatographic performance.

Instrumentation

-

Gas Chromatograph (GC) outfitted with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer (MS) featuring an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Reagents and Materials

-

This compound analytical standard.

-

High-purity solvent, such as methanol or dichloromethane.

-

Derivatization agent (optional), for instance, diazomethane or (trimethylsilyl)diazomethane for methylation.

-

Helium (carrier gas).

Sample Preparation

-

Standard Solution: A stock solution of this compound should be prepared at a concentration of 1 mg/mL in the selected solvent.

-

Working Solution: The stock solution should be serially diluted to achieve a working solution with a concentration of approximately 10 µg/mL.

-

Derivatization (if required):

-

To a measured volume of the working solution, add the derivatization agent following the manufacturer's recommended procedure.

-

Ensure the reaction is allowed to proceed to completion.

-

The resultant solution will contain the methyl ester of this compound.

-

GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, held for 2 minutes.

-

Temperature ramp: 10 °C/min up to 280 °C.

-

Final hold: 280 °C for 5 minutes.

-

-

MS Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum corresponding to the peak of this compound (or its derivatized form).

-

Process the acquired data using the instrument's software to identify the molecular ion and major fragment ions.

-

The obtained fragmentation pattern should be compared with the predicted pattern and any available reference spectra for confirmation.

Visualizations

Predicted Fragmentation Pathway

Caption: Predicted fragmentation pathway of this compound.

Experimental Workflow

Caption: Generalized workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry of this compound, although not extensively documented through experimental data, can be confidently predicted based on the fundamental principles of mass spectral fragmentation of analogous chemical structures. The anticipated fragmentation pattern serves as a robust foundation for the identification and structural elucidation of this compound. The GC-MS protocol provided herein offers a solid starting point for the analytical determination of this compound in diverse matrices. It is crucial to recognize that the optimization of experimental conditions may be necessary to suit specific instrumentation and sample compositions.

References

FTIR analysis of 4,5-Dimethylthiazole-2-carboxylic acid

An In-depth Technical Guide on the FTIR Analysis of 4,5-Dimethylthiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) analysis of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from analogous compounds and established spectroscopic principles to predict its FTIR characteristics and outline a robust analytical methodology.

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with two methyl groups and a carboxylic acid group. The vibrational characteristics of these functional groups give rise to a unique infrared spectrum that can be used for its identification and structural elucidation. The key functional groups contributing to the FTIR spectrum are:

-

Carboxylic Acid (-COOH)

-

Thiazole Ring (a heteroaromatic system containing sulfur and nitrogen)

-

Methyl Groups (-CH₃)

Predicted FTIR Spectral Data

The following table summarizes the expected vibrational frequencies (in cm⁻¹) for this compound based on the characteristic absorption bands of its constituent functional groups. These values are derived from general FTIR correlation tables and data for similar molecules.

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group | Intensity |

| 2500-3300 | O-H stretching (hydrogen-bonded) | Carboxylic Acid | Strong, Very Broad |

| 2900-3000 | C-H stretching (asymmetric & symmetric) | Methyl | Medium to Weak |

| 1700-1725 | C=O stretching | Carboxylic Acid | Strong |

| 1550-1620 | C=N stretching | Thiazole Ring | Medium |

| 1400-1500 | Aromatic C=C stretching | Thiazole Ring | Medium to Strong |

| 1375-1450 | C-H bending | Methyl | Medium |

| 1200-1300 | C-O stretching / O-H in-plane bending | Carboxylic Acid | Strong |

| 900-950 | O-H out-of-plane bending | Carboxylic Acid | Medium, Broad |

| 600-800 | C-S stretching | Thiazole Ring | Weak to Medium |

Experimental Protocol for FTIR Analysis

This section details a generalized methodology for obtaining the FTIR spectrum of a solid sample like this compound.

3.1. Sample Preparation (KBr Pellet Method)

-

Materials: this compound, spectroscopic grade Potassium Bromide (KBr), agate mortar and pestle, hydraulic press, and pellet die.

-

Procedure:

-

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the O-H stretching region of the spectrum.

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of the dry KBr.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

3.2. Data Acquisition

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, the spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

-

3.3. Data Processing and Interpretation

-

The raw sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

-

The resulting spectrum is then analyzed by identifying the key absorption bands and assigning them to the corresponding molecular vibrations as outlined in the data table above.

Workflow and Signaling Pathway Diagrams

FTIR Analysis Workflow

The logical flow of an FTIR experiment, from sample preparation to final data analysis, is depicted in the following diagram.

Caption: Workflow for FTIR analysis.

Logical Relationship of Functional Groups to Spectral Regions

This diagram illustrates the relationship between the key functional groups of the molecule and their expected regions of absorption in the FTIR spectrum.

Potential Biological Activity of 4,5-Dimethylthiazole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 4,5-Dimethylthiazole-2-carboxylic acid. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates its potential therapeutic applications based on the well-documented activities of the thiazole carboxylic acid scaffold and its numerous derivatives. The core focus is on the potential anticancer and antimicrobial properties of this chemical entity. This guide furnishes detailed experimental protocols for assays crucial to evaluating these activities and presents conceptual signaling pathways and experimental workflows through explanatory diagrams. All quantitative data for related compounds is systematically organized for comparative analysis.

Introduction

The thiazole ring is a fundamental heterocyclic motif present in a multitude of biologically active compounds and approved pharmaceuticals. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. Thiazole derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. This compound represents a core scaffold within this class of compounds. While research has predominantly focused on its derivatives, the inherent chemical properties of this parent molecule suggest a strong potential for intrinsic biological activity. This guide aims to consolidate the available information on related structures to provide a predictive framework for the biological evaluation of this compound.

Potential Biological Activities

Based on the activities of structurally similar thiazole derivatives, this compound is predicted to exhibit two primary biological activities:

-

Anticancer Activity: The thiazole scaffold is a common feature in numerous anticancer agents. Derivatives of 4,5-dimethylthiazole have demonstrated cytotoxic effects against various cancer cell lines, including lung adenocarcinoma and glioma cells. The mechanism of action for many thiazole-based anticancer compounds involves the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.

-

Antimicrobial Activity: Thiazole-containing compounds have a long history in the development of antimicrobial agents. The thiazole ring is a key component of the penicillin antibiotic structure. Derivatives of thiazole carboxylic acids have shown activity against a range of bacterial and fungal pathogens. Their mode of action can vary, including the inhibition of essential enzymes or disruption of cell wall synthesis.

Quantitative Data on Thiazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4,5-Dimethylthiazole-hydrazone derivative (2b) | C6 (rat glioma) | Not Specified | [1] |

| 4,5-Dimethylthiazole-hydrazone derivative (2b) | A549 (human lung adenocarcinoma) | Not Specified | [1] |

| 4,5-Dimethylthiazole-hydrazone derivative (2f) | C6 (rat glioma) | Not Specified | [1] |

| 4,5-Dimethylthiazole-hydrazone derivative (2f) | A549 (human lung adenocarcinoma) | Not Specified | [1] |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | A549 (human lung adenocarcinoma) | Not Specified | [2] |

| Benzimidazole derivatives with thiazole moiety (2c) | MCF-7 (human breast adenocarcinoma) | 0.032 ± 0.001 | [2] |

| Benzimidazole derivatives with thiazole moiety (2g) | MCF-7 (human breast adenocarcinoma) | 0.024 ± 0.001 | [2] |

| Benzimidazole derivatives with thiazole moiety (2k) | MCF-7 (human breast adenocarcinoma) | 0.035 ± 0.001 | [2] |

Experimental Protocols

To facilitate the investigation of this compound's biological potential, this section provides detailed protocols for key in vitro assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions. The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Cancer cell lines (e.g., A549, MCF-7)

-

Phosphate Buffered Saline (PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Materials:

-

This compound (test compound)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Sterile 96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial twofold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the 96-well plate containing the compound dilutions. Include a growth control (inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured using a microplate reader.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow for screening the biological activity of this compound and a conceptual signaling pathway that may be targeted by this class of compounds.

Caption: Experimental workflow for evaluating the biological activity of this compound.

Caption: Conceptual signaling pathway illustrating potential kinase inhibition by this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently sparse, the extensive research on its derivatives strongly suggests its potential as a valuable scaffold for the development of novel anticancer and antimicrobial agents. This technical guide provides a foundational framework for initiating the biological evaluation of this compound. The detailed experimental protocols and conceptual visualizations are intended to aid researchers in designing and executing studies to elucidate its specific mechanisms of action and therapeutic potential. Further investigation into this core molecule is warranted and could lead to the discovery of new and effective therapeutic leads.

References

4,5-Dimethylthiazole-2-carboxylic Acid: A Review of Its Chemical and Biological Landscape

For Immediate Release

Shanghai, China – December 25, 2025 – 4,5-Dimethylthiazole-2-carboxylic acid, a heterocyclic organic compound, presents a scaffold of interest for researchers in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available scientific literature on its synthesis, chemical properties, and biological applications, catering to researchers, scientists, and drug development professionals.

Core Chemical Data

This compound is a thiazole derivative with the chemical formula C₆H₇NO₂S and a molecular weight of 157.19 g/mol .[1] It is classified as a building block in chemical synthesis.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂S | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| CAS Number | 79312-41-7 | [1] |

Synthesis and Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not extensively reported in publicly available literature. However, general synthetic routes for thiazole-carboxylic acids can be inferred from related compounds. A common approach involves the Hantzsch thiazole synthesis, followed by modification of substituents and subsequent hydrolysis of an ester precursor.

A general workflow for the synthesis of a thiazole carboxylic acid from its corresponding ester is depicted below. This typically involves a base-catalyzed hydrolysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5-Dimethylthiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4,5-dimethylthiazole-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis.

Experimental Protocols

This synthesis is a two-step process:

-

Step 1: Synthesis of Ethyl 4,5-dimethylthiazole-2-carboxylate via Hantzsch thiazole condensation.

-

Step 2: Hydrolysis of Ethyl 4,5-dimethylthiazole-2-carboxylate to yield the final product.

Step 1: Synthesis of Ethyl 4,5-dimethylthiazole-2-carboxylate

Materials and Reagents:

-

3-Bromo-2-butanone

-

Ethyl thiooxamate

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl thiooxamate (1.0 eq) in absolute ethanol (100 mL).

-

To this solution, add 3-bromo-2-butanone (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4,5-dimethylthiazole-2-carboxylate.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis of Ethyl 4,5-dimethylthiazole-2-carboxylate

Materials and Reagents:

-

Ethyl 4,5-dimethylthiazole-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve the purified ethyl 4,5-dimethylthiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution (1:1 v/v).

-

Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and dry under vacuum to yield the final product.

Data Presentation

| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Ethyl 4,5-dimethylthiazole-2-carboxylate | Ethyl thiooxamate | 3-Bromo-2-butanone, NaHCO₃ | Ethanol | 4-6 | Reflux | 75-85 | >95 (after chromatography) |

| 2 | This compound | Ethyl 4,5-dimethylthiazole-2-carboxylate | NaOH, HCl | Ethanol/Water | 2-3 | Reflux | 80-90 | >98 (after recrystallization) |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Synthesis of 4,5-Dimethylthiazole-2-carboxylic Acid via Hantzsch Thiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the generation of thiazole derivatives. This method involves the reaction of an α-haloketone with a thioamide to yield the corresponding thiazole. Thiazole moieties are prevalent in a multitude of biologically active compounds and pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of 4,5-Dimethylthiazole-2-carboxylic acid, a valuable building block in medicinal chemistry, utilizing a multi-step approach centered around the Hantzsch thiazole synthesis.

The overall synthetic strategy involves three main stages:

-

Preparation of Key Intermediates: Synthesis of the requisite α-haloketone (3-chloro-2,4-pentanedione) and the thioamide (ethyl thiooxamate).

-

Hantzsch Thiazole Synthesis: Cyclocondensation of the intermediates to form ethyl 4,5-dimethylthiazole-2-carboxylate.

-

Hydrolysis: Conversion of the resulting ester to the final product, this compound.

Experimental Protocols

Part 1: Synthesis of Precursors

Protocol 1.1: Synthesis of 3-chloro-2,4-pentanedione from Acetylacetone

This protocol is adapted from a solvent-free chlorination method.[1]

Materials:

-

Acetylacetone

-

Chlorine gas

-

Nitrogen gas

Equipment:

-

Reaction vessel with a gas inlet and outlet

-

Metering pump

-

Temperature control system

-

Gas flow controller

Procedure:

-

Set up the reaction system and ensure it is under a nitrogen atmosphere.

-

Maintain the reaction temperature at 15°C.

-

Continuously introduce acetylacetone into the reactor at a flow rate of 1 mol/h.

-

Simultaneously, introduce chlorine gas at a flow rate of 1.0 mol/h.

-

Strictly control the reaction time to 20 seconds.

-

The reaction is exothermic; maintain the outlet temperature at approximately 25-35°C.

-

The crude 3-chloro-2,4-pentanedione can be purified by vacuum distillation.

Protocol 1.2: Synthesis of Ethyl Thiooxamate from Ethyl Cyanoformate

This protocol is based on the reaction of ethyl cyanoformate with hydrogen sulfide.

Materials:

-

Ethyl cyanoformate

-

Triethylamine

-

Diethyl ether

-

Hydrogen sulfide (H₂S) gas

-

1N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a gas inlet

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethyl cyanoformate (0.25 mol) and triethylamine (1 ml) in diethyl ether (200 ml).

-

Cool the solution to 0°C in an ice bath.

-

Bubble H₂S gas through the solution for 2 hours.

-

After the addition of H₂S, allow the mixture to stir at room temperature overnight.

-

Purge the reaction system with nitrogen gas.

-

Add 1N HCl solution (200 ml) and continue stirring for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to obtain ethyl thiooxamate as a yellow solid.

Part 2: Hantzsch Thiazole Synthesis

Protocol 2.1: Synthesis of Ethyl 4,5-dimethylthiazole-2-carboxylate

This is a general protocol for the Hantzsch thiazole synthesis adapted for the specific substrates.

Materials:

-

3-chloro-2,4-pentanedione (from Protocol 1.1)

-

Ethyl thiooxamate (from Protocol 1.2)

-

Ethanol

-

Sodium bicarbonate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-2,4-pentanedione (1 equivalent) in ethanol.

-

Add ethyl thiooxamate (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 ml).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude ethyl 4,5-dimethylthiazole-2-carboxylate.

-

The crude product can be purified by column chromatography on silica gel.

Part 3: Hydrolysis

Protocol 3.1: Synthesis of this compound

This protocol is a standard procedure for the hydrolysis of thiazole esters.

Materials:

-

Ethyl 4,5-dimethylthiazole-2-carboxylate (from Protocol 2.1)

-

Ethanol

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

10% aqueous Hydrochloric acid (HCl)

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

pH paper or pH meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethyl 4,5-dimethylthiazole-2-carboxylate in a mixture of equal volumes of ethanol and 10% aqueous NaOH solution.

-

Heat the mixture to reflux for 4 hours.

-

After cooling, remove the ethanol by rotary evaporation.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to pH 3 with 10% aqueous HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| Acetylacetone | C₅H₈O₂ | 100.12 | Starting Material |

| 3-chloro-2,4-pentanedione | C₅H₇ClO₂ | 134.56 | α-haloketone |

| Ethyl cyanoformate | C₄H₅NO₂ | 99.09 | Starting Material |

| Ethyl thiooxamate | C₄H₇NO₂S | 133.17 | Thioamide |

| Ethyl 4,5-dimethylthiazole-2-carboxylate | C₈H₁₁NO₂S | 185.25 | Intermediate Ester |

| This compound | C₆H₇NO₂S | 157.19 | Final Product |

Table 2: Typical Reaction Conditions and Expected Outcomes

| Reaction Step | Solvent | Temperature | Duration | Typical Yield |

| Chlorination of Acetylacetone | Solvent-free | 15°C | 20 seconds | ~80%[1] |

| Synthesis of Ethyl Thiooxamate | Diethyl ether | 0°C to rt | ~14 hours | High |

| Hantzsch Synthesis of Ethyl Ester | Ethanol | Reflux | 4-6 hours | Moderate-High |

| Hydrolysis to Carboxylic Acid | Ethanol/Water | Reflux | 4 hours | High |

Mandatory Visualizations

Reaction Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 4,5-Dimethylthiazole-2-carboxylic Acid by Recrystallization

Audience: Researchers, scientists, and drug development professionals.